N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZTYHESYNRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,3-Dihydro-1,4-Benzodioxine
Chlorosulfonic acid is employed to introduce the sulfonyl chloride group at the 6-position of the benzodioxine ring. The reaction is conducted in dry dichloromethane at 0–5°C to minimize side reactions. After quenching with ice water, the crude sulfonyl chloride is extracted into ethyl acetate and purified via silica gel chromatography.
Amination to Form the Sulfonamide
The sulfonyl chloride intermediate is reacted with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature. Sodium methoxide may be added to deprotonate ammonia, enhancing nucleophilicity. The product precipitates upon acidification with HCl and is recrystallized from ethanol/water (Table 1).
Table 1: Reaction Conditions for Benzodioxine Sulfonamide Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | CH₂Cl₂ | 0–5°C | 78 |
| Amination | NH₃, NaOMe | THF | RT | 85 |
Synthesis of 1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline core is constructed via a cyclization strategy, followed by acylation with furan-2-carbonyl chloride.
Cyclization to Form Tetrahydroquinoline
A modified Bischler-Napieralski reaction is employed. 4-Trifluoromethylaniline undergoes condensation with valeric acid derivatives in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 120°C. The reaction proceeds via imine formation and intramolecular cyclization, yielding 6-nitro-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Acylation with Furan-2-Carbonyl Chloride
The 6-amine intermediate is acylated using furan-2-carbonyl chloride in dry THF with triethylamine as a base. The reaction is exothermic and requires cooling to 0°C during reagent addition. The product is isolated via extraction and purified by column chromatography (Table 2).
Table 2: Reaction Conditions for Tetrahydroquinoline Intermediate
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | P₂O₅, MsOH | Toluene | 120°C | 65 |
| Hydrogenation | H₂, Pd/C | EtOH | RT | 90 |
| Acylation | Furan-2-COCl, Et₃N | THF | 0°C → RT | 88 |
Coupling of Benzodioxine Sulfonamide and Tetrahydroquinoline Moieties
The final step involves coupling the sulfonamide and tetrahydroquinoline fragments via nucleophilic aromatic substitution (SNAr).
Activation of Benzodioxine Sulfonamide
The sulfonamide is converted to its sodium salt using sodium hydride (NaH) in dimethylformamide (DMF). This enhances the nucleophilicity of the sulfonamide nitrogen.
SNAr Reaction with Tetrahydroquinoline Amine
The sodium salt reacts with 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine in DMF at 80°C. The reaction is monitored by TLC, and the product is isolated via precipitation in ice water. Recrystallization from acetonitrile yields the pure title compound (Table 3).
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Temperature | 80°C | 72 |
| Base | NaH | 72 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min, confirming >99% purity.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Early routes suffered from poor regioselectivity during tetrahydroquinoline formation. Switching from HCl to MsOH as the acid catalyst improved selectivity for the 6-nitro isomer.
Solvent Effects on Coupling
DMF outperformed THF and toluene in the SNAr step due to its high polarity, which stabilizes the transition state.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The furan ring can be susceptible to oxidation, forming various carbonyl-containing products.
Reduction: : Reduction of the carbonyl group in the furan moiety can lead to the formation of alcohol derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution, where the sulfonyl chloride intermediate reacts with different nucleophiles to form diverse sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, typically in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Material Science: : Incorporated into polymer matrices to impart specific properties such as conductivity or thermal stability.
Biology
Enzyme Inhibition: : Acts as an inhibitor for various enzymes, providing a tool for studying enzyme mechanisms and functions.
Biomolecular Interactions: : Used to study interactions with proteins and nucleic acids, shedding light on molecular recognition processes.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Diagnostic Agents: : Used in the development of diagnostic probes for imaging and detection of diseases.
Industry
Chemical Manufacturing: : Employed as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: : Used in the production of active pharmaceutical ingredients (APIs) and formulation of drug products.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate stacking interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Structural Differences and Implications
The trifluoroacetyl group in introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility relative to the furan-based analog.
Core Heterocycle: The tetrahydroquinoline core in the target compound vs. the tetrahydroisoquinoline in alters the spatial arrangement of substituents, affecting binding to planar active sites (e.g., enzymes). Replacement with a pyridine core in removes the fused benzene ring, reducing hydrophobicity and possibly altering target selectivity.
Sulfonamide Linkage :
- The target compound’s sulfonamide is directly attached to the benzodioxine, whereas in , it is linked via an ethyl-piperazine chain, introducing conformational flexibility and basic nitrogen for charge interactions.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a furan-2-carbonyl group and a sulfonamide moiety, suggest a variety of biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.4 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O6S |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 941986-49-8 |
The compound features multiple functional groups that contribute to its biological activity, particularly the sulfonamide group known for its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
These findings suggest that the sulfonamide moiety may enhance the compound's interaction with microbial targets.
Anti-inflammatory and Anticancer Potential
The benzodioxane scaffold has been associated with various biological activities including anti-inflammatory and anticancer effects. Studies have shown that derivatives of benzodioxane can inhibit pathways related to inflammation and cancer cell proliferation. For example:
- A study demonstrated that certain benzodioxane derivatives exhibited hepatoprotective and antioxidant activities .
- The compound CCT251236 was reported as a potent inhibitor of the HSF1 pathway with growth inhibitory effects in human ovarian carcinoma models .
Kinase Inhibition
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been identified as a potential inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition could be relevant for therapeutic strategies targeting diseases characterized by disrupted kinase signaling .
Study on Anthelmintic Activity
A recent screening study utilized Caenorhabditis elegans as a model organism to investigate the anthelmintic activity of various compounds. This research identified several compounds capable of effectively killing worms at low concentrations (25–50 ppm), indicating potential applications in treating parasitic infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the benzodioxane moiety for optimizing biological activity. For instance, modifications at certain positions significantly influenced anti-inflammatory efficacy .
Q & A
Q. What are the standard synthetic routes for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : The compound is typically synthesized via multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. For example, sulfonamide coupling is achieved using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key Reaction Parameters : Temperature (often 0–25°C), solvent polarity (DMF for solubility vs. DCM for selectivity), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) significantly impact yield. Purity is enhanced via column chromatography or recrystallization .
- Validation : Intermediate steps are monitored via TLC and NMR spectroscopy to confirm regioselectivity and avoid side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR confirms the presence of key groups (e.g., sulfonamide NH at δ 10–12 ppm, furan carbonyl C=O at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 493.58 for C23H21N2O6S2) .
- HPLC-PDA : Assesses purity (>95%) and detects residual solvents .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC50 calculations using nonlinear regression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved for this compound?
Methodological Answer:
- Controlled Solubility Testing : Use standardized buffers (PBS at pH 7.4, DMSO for stock solutions) and dynamic light scattering (DLS) to measure aggregation .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) via regioselective substitutions to enhance aqueous solubility without compromising activity .
- Co-solvent Systems : Evaluate ternary phase diagrams with PEG-400 or cyclodextrins to improve bioavailability .
Q. What strategies optimize regioselectivity during furan-2-carbonyl group attachment?
Methodological Answer:
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to shield the tetrahydroquinoline NH during acylation, followed by TFA cleavage .
- Catalytic Control : Employ Pd(OAc)2 or CuI to direct coupling to the 6-position of tetrahydroquinoline, minimizing off-target reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density at reactive sites, guiding reagent selection .
Q. How do structural analogs of this compound inform SAR for kinase inhibition?
Methodological Answer:
- Analog Design : Replace the benzodioxine ring with pyridine (C→N substitution) or vary sulfonamide substituents (e.g., -CF3 vs. -OCH3) .
- Activity Cliffs : Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields driving IC50 differences .
- Crystallography : Resolve ligand-enzyme complexes (e.g., PDB entries) to identify H-bonding interactions with kinase ATP-binding pockets .
Data Contradiction and Reproducibility Challenges
Q. How should researchers address discrepancies in reported IC50 values for enzyme inhibition?
Methodological Answer:
- Standardized Protocols : Adopt WHO-recommended assay conditions (e.g., 37°C, 5% CO2 for cell-based assays) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-Analysis : Pool data from >5 independent studies using random-effects models to estimate true effect sizes .
Q. Why do some studies report low thermal stability (TGA/DSC) despite high purity?
Methodological Answer:
- Polymorphism Screening : Perform XRPD to detect crystalline vs. amorphous forms; annealing improves stability .
- Excipient Compatibility : Test with mannitol or PVP-K30 to mitigate decomposition during lyophilization .
- Kinetic Studies : Use Arrhenius plots (40–80°C) to predict shelf life under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
